Succinamide

Catalog No.
S592183
CAS No.
110-14-5
M.F
C4H8N2O2
M. Wt
116.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinamide

CAS Number

110-14-5

Product Name

Succinamide

IUPAC Name

butanediamide

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

InChI

InChI=1S/C4H8N2O2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8)

InChI Key

SNCZNSNPXMPCGN-UHFFFAOYSA-N

SMILES

C(CC(=O)N)C(=O)N

Synonyms

succinamide

Canonical SMILES

C(CC(=O)N)C(=O)N

Biocompatible Scaffolding Material

Due to its biocompatibility and biodegradability, succinamide is being explored as a building block for creating scaffolds in tissue engineering. These scaffolds provide a temporary structure for cell growth and can mimic the natural extracellular matrix, promoting tissue regeneration. Studies have shown promising results in using succinamide-based scaffolds for cartilage repair and bone regeneration [, ].

Drug Delivery Systems

Succinamide's ability to form self-assembling structures makes it a potential candidate for developing drug delivery systems. These systems can encapsulate therapeutic agents and release them in a controlled manner, improving drug efficacy and reducing side effects. Research suggests that succinamide-based nanoparticles can effectively deliver various drugs, including anticancer agents and antibiotics [, ].

Enzyme Inhibition and Modulation

Succinamide exhibits inhibitory effects on certain enzymes, making it a valuable tool for studying various biological processes. For example, studies have shown that succinamide can inhibit succinate dehydrogenase, an enzyme involved in the citric acid cycle, which provides insights into cellular metabolism regulation []. Additionally, research is ongoing to explore the potential of succinamide derivatives in modulating other enzymes relevant to various diseases [].

Antimicrobial Properties

Recent studies suggest that succinamide possesses antimicrobial properties against certain bacteria and fungi. This opens up potential applications in developing novel disinfectants and antimicrobial coatings. However, further research is needed to fully understand the mechanisms of action and optimize the efficacy of succinamide-based antimicrobials [, ].

Succinamide is the diamide of succinic acid, a four-carbon dicarboxylic acid. It is a white crystalline solid with the chemical formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol []. Succinamide can be synthesized from various methods, including the reaction of succinyl chloride with ammonia. Its significance lies in its potential use as a precursor for other chemicals and its role in studying specific biological processes [, ].


Molecular Structure Analysis

Succinamide possesses a linear structure with two amide groups flanking a central carbon chain. The key features include:

  • Amide bonds: The C-N bonds in the amide groups are stronger than typical C-N single bonds due to resonance. This rigidity contributes to the overall molecular shape [].
  • Hydrogen bonding: The amide hydrogens and carbonyl oxygens can participate in hydrogen bonding with other molecules, influencing solubility and interactions with biological systems.
  • Nitrogen atoms: The presence of two nitrogen atoms introduces slightly basic character to the molecule [].

Chemical Reactions Analysis

Synthesis:

One common method for synthesizing succinamide involves the reaction of succinyl chloride with ammonia:

C₄H₆O₄Cl₂ (succinyl chloride) + 2 NH₃ (ammonia) → C₄H₈N₂O₂ (succinamide) + 2 HCl (hydrogen chloride)

Decomposition:

Succinamide can decompose under high temperatures to form ammonia, carbon dioxide, and other byproducts. The exact decomposition pathway depends on reaction conditions [].

Other reactions:

Succinamide can participate in various reactions depending on the functional groups it interacts with. For example, it can undergo condensation reactions with other diamines to form cyclic compounds [].


Physical And Chemical Properties Analysis

  • Melting point: 125-127 °C []
  • Boiling point: Decomposes at high temperatures []
  • Solubility: Soluble in water (0.33 g/mL), slightly soluble in ethanol, and insoluble in most organic solvents []
  • Stability: Relatively stable under ambient conditions, but can decompose at high temperatures []

Mechanism of Action (Limited Information Available)

While research on succinamide's specific biological mechanisms is ongoing, some studies suggest its potential role in:

  • Neurological processes: Succinamide derivatives have shown anticonvulsant and neuroprotective properties, but the exact mechanism requires further investigation [].

XLogP3

-2.1

UNII

Y656F4N881

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

110-14-5

Wikipedia

Succinamide

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]

General Manufacturing Information

Butanediamide: ACTIVE

Dates

Modify: 2023-08-15

ROLE OF NITRIC OXIDE METABOLITES WITHIN THE IMPACT OF THE SUB-TOXIC SUCCINAMIDES DOSES ON STATE OF HEMOSTASIS

I A Palagina, M Y Kudria, O S Lalymenko
PMID: 29762969   DOI: 10.15407/fz62.06.034

Abstract

We investigated the role of changes in the endogenous nitric oxide (NO) metabolism during the influence of succinic acid amides as biotransformation products of an anti-diabetic drug on the state of hemostasis. In experiment with rats, synthetic succinamides were applied in quanti- ties equimolar to the sub-toxic dose of the pharmaceutical substance. We investigated the indicators characterizing the state of platelet and coagulation hemostasis in the blood plasma, the content of the stable NO metabolites and the activity of nitrogen oxide synthase (NOS) in the liver homogenate, blood plasma and urine of rats. We found that sub-chronic succinamides introduction reduced the nitrite and nitrate anions concentration in the blood plasma (by 30-50 and 20-35% resp.), liver (by 16-19 and 14-18%) and urine (by 50-70 and 38-55%). These changes were essentially dependent on the reduction in the NOS activity (by 33%). The studied compounds showed a 1.5 fold increase in the coagulation potential of the blood plasma and cause a 20% boost in the aggregation of thrombocytes. Analysis of the pair correlation coefficients showed positive association of the changes in indicators of the NO metabolism and hemostasis. The obtained results suggest that the registered manifestation of the pro-coagulation and thrombogenic action of succinamides applied in the sub-toxic doses is partially determined by a drop of the vasoactive NO pool that in turn, occurs due to a decline of the NOS activity.


Characterization of the iron-binding properties of pyoverdine using electron-capture dissociation-tandem mass spectrometry

Yulin Qi, Heiko Hayen, Dietrich A Volmer
PMID: 26596281   DOI: 10.1007/s10534-015-9895-z

Abstract

Pyoverdines (PVD) are a group of siderophores produced by fluorescent Pseudomonads. Identification of PVD variants mostly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) using collision-induced dissociation (CID). Here, both CID and the novel dissociation technique electron-capture dissociation (ECD) were applied to characterize PVD succinamide and its Fe(III)-chelated complex. The results clearly showed that ECD produced diagnostic side chain fragmentation of the PVD peptide chain and preserved the labile Fe(III) binding to the chromophore in contrast to CID. The ECD technique is therefore expected to support the understanding of strain-specific Fe(III) transport processes of PVDs.


Selective Halogenation Using an Aniline Catalyst

Ramesh C Samanta, Hisashi Yamamoto
PMID: 26185028   DOI: 10.1002/chem.201502234

Abstract

Electrophilic halogenation is used to produce a wide variety of halogenated compounds. Previously reported methods have been developed mainly using a reagent-based approach. Unfortunately, a suitable "catalytic" process for halogen transfer reactions has yet to be achieved. In this study, arylamines have been found to generate an N-halo arylamine intermediate, which acts as a highly reactive but selective catalytic electrophilic halogen source. A wide variety of heteroaromatic and aromatic compounds are halogenated using commercially available N-halosuccinimides, for example, NCS, NBS, and NIS, with good to excellent yields and with very high selectivity. In the case of unactivated double bonds, allylic chlorides are obtained under chlorination conditions, whereas bromocyclization occurs for polyolefin. The reactivity of the catalyst can be tuned by varying the electronic properties of the arene moiety of catalyst.


Succinamide Derivatives Ameliorate Neuroinflammation and Oxidative Stress in Scopolamine-Induced Neurodegeneration

Sumbal Iqbal, Fawad Ali Shah, Komal Naeem, Humaira Nadeem, Sadia Sarwar, Zaman Ashraf, Muhammad Imran, Tariq Khan, Tayyaba Anwar, Shupeng Li
PMID: 32183056   DOI: 10.3390/biom10030443

Abstract

Oxidative stress-mediated neuroinflammatory events are the hallmark of neurodegenerative diseases. The current study aimed to synthesize a series of novel succinamide derivatives and to further investigate the neuroprotective potential of these compounds against scopolamine-induced neuronal injury by in silico, morphological, and biochemical approaches. The characterization of all the succinamide derivatives was carried out spectroscopically via proton NMR (
H-NMR), FTIR and elemental analysis. Further in vivo experiments showed that scopolamine induced neuronal injury, characterized by downregulated glutathione (GSH), glutathione S-transferase (GST), catalase, and upregulated lipid peroxidation (LPO). Moreover, scopolamine increased the expression of inflammatory mediators such as cyclooxygenase2 (COX2), nuclear factor kappa B (NF-kB), tumor necrosis factor (TNF-α), further associated with cognitive impairment. On the other hand, treatment with succinamide derivatives ameliorated the biochemical and immunohistochemical alterations induced by scopolamine, further supported by the results obtained from molecular docking and binding affinities.


Cocrystals of Hydrochlorothiazide: Solubility and Diffusion/Permeability Enhancements through Drug-Coformer Interactions

Palash Sanphui, V Kusum Devi, Deepa Clara, Nidhi Malviya, Somnath Ganguly, Gautam R Desiraju
PMID: 25800383   DOI: 10.1021/acs.molpharmaceut.5b00020

Abstract

Hydrochlorothiazide (HCT) is a diuretic and a BCS class IV drug with low solubility and low permeability, exhibiting poor oral absorption. The present study attempts to improve the physicochemical properties of the drug using a crystal engineering approach with cocrystals. Such multicomponent crystals of HCT with nicotinic acid (NIC), nicotinamide (NCT), 4-aminobenzoic acid (PABA), succinamide (SAM), and resorcinol (RES) were prepared using liquid-assisted grinding, and their solubilities in pH 7.4 buffer were evaluated. Diffusion and membrane permeability were studied using a Franz diffusion cell. Except for the SAM and NIC cocrystals, all other binary systems exhibited improved solubility. All of the cocrystals showed improved diffusion/membrane permeability compared to that of HCT with the exception of the SAM cocrystal. When the solubility was high, as in the case of PABA, NCT, and RES cocrystals, the flux/permeability dropped slightly. This is in agreement with the expected interplay between solubility and permeability. Improved solubility/permeability is attributed to new drug-coformer interactions. Cocrystals of SAM, however, showed poor solubility and flux. This cocrystal contains a primary sulfonamide dimer synthon similar to that of HCT polymorphs, which may be a reason for its unusual behavior. Hirshfeld surface analysis was carried out in all cases to determine whether a correlation exists between cocrystal permeability and drug-coformer interactions.


PvdN Enzyme Catalyzes a Periplasmic Pyoverdine Modification

Michael T Ringel, Gerald Dräger, Thomas Brüser
PMID: 27703013   DOI: 10.1074/jbc.M116.755611

Abstract

Pyoverdines are high affinity siderophores produced by a broad range of pseudomonads to enhance growth under iron deficiency. They are especially relevant for pathogenic and mutualistic strains that inhabit iron-limited environments. Pyoverdines are generated from non-ribosomally synthesized highly modified peptides. They all contain an aromatic chromophore that is formed in the periplasm by intramolecular cyclization steps. Although the cytoplasmic peptide synthesis and side-chain modifications are well characterized, the periplasmic maturation steps are far from understood. Out of five periplasmic enzymes, PvdM, PvdN, PvdO, PvdP, and PvdQ, functions have been attributed only to PvdP and PvdQ. The other three enzymes are also regarded as essential for siderophore biosynthesis. The structure of PvdN has been solved recently, but no function could be assigned. Here we present the first in-frame deletion of the PvdN-encoding gene. Unexpectedly, PvdN turned out to be required for a specific modification of pyoverdine, whereas the overall amount of fluorescent pyoverdines was not altered by the mutation. The mutant strain grew normally under iron-limiting conditions. Mass spectrometry identified the PvdN-dependent modification as a transformation of the N-terminal glutamic acid to a succinamide. We postulate a pathway for this transformation catalyzed by the enzyme PvdN, which is most likely functional in the case of all pyoverdines.


Succinamide derivatives of melampomagnolide B and their anti-cancer activities

Venumadhav Janganati, Jessica Ponder, Shraddha Thakkar, Craig T Jordan, Peter A Crooks
PMID: 28545815   DOI: 10.1016/j.bmc.2017.05.008

Abstract

A series of succinamide derivatives of melampomagnolide B have been synthesized by coupling MMB monosuccinate (2) with various heterocyclic amines to afford compounds 3a-3l. MMB monosuccinate was also reacted with terminal diaminoalkanes to afford dimeric succinamido analogs of MMB (4a-4h). These succinamide analogs of MMB were evaluated for their anti-cancer activity against a panel of sixty human cancer cell lines. Analogs 3d-3i and dimers 4f-4g exhibited promising anti-cancer activity with GI
values ranging from 0.28 to 33.5µM against most of the cell lines in the panel. The dimeric analogs 4f and 4g were identified as lead compounds with GI
values in the nanomolar range (GI
=280-980nM) against several cell lines in the panel; i.e. leukemia cell lines CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226 and SR; and solid tumor cell lines NCI-H522 (non-small cell lung cancer), SW-620 and HCT-116 (colon cancer), LOX IMVI (melanoma), RXF 393 (renal cancer), and MCF7, BT-549 and MDA-MB-468 (breast cancer). Succinamide analogs 3a, 3c-3l and 4b-4h were also evaluated for their apoptotic activity against M9-ENL1 acute myelogenous leukemia cells; compounds 3h-3j and 4g were equipotent with parthenolide, exhibiting LC
values in the range 4.1-8.1μM. Molecular docking studies indicate that these molecules interact covalently with the highly conserved Cys-46 residue of the N-terminal lobe (1-109) of human IKKβ to inhibit the NFκB transcription factor complex, resulting in down-regulation of anti-apoptotic genes under NFκB control.


Post-translational modifications modulate ligand recognition by the third PDZ domain of the MAGUK protein PSD-95

Javier Murciano-Calles, Carles Corbi-Verge, Adela M Candel, Irene Luque, Jose C Martinez
PMID: 24587199   DOI: 10.1371/journal.pone.0090030

Abstract

The relative promiscuity of hub proteins such as postsynaptic density protein-95 (PSD-95) can be achieved by alternative splicing, allosteric regulation, and post-translational modifications, the latter of which is the most efficient method of accelerating cellular responses to environmental changes in vivo. Here, a mutational approach was used to determine the impact of phosphorylation and succinimidation post-translational modifications on the binding affinity of the postsynaptic density protein-95/discs large/zonula occludens-1 (PDZ3) domain of PSD-95. Molecular dynamics simulations revealed that the binding affinity of this domain is influenced by an interplay between salt-bridges linking the α3 helix, the β2-β3 loop and the positively charged Lys residues in its high-affinity hexapeptide ligand KKETAV. The α3 helix is an extra structural element that is not present in other PDZ domains, which links PDZ3 with the following SH3 domain in the PSD-95 protein. This regulatory mechanism was confirmed experimentally via thermodynamic and NMR chemical shift perturbation analyses, discarding intra-domain long-range effects. Taken together, the results presented here reveal the molecular basis of the regulatory role of the α3 extra-element and the effects of post-translational modifications of PDZ3 on its binding affinity, both energetically and dynamically.


Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase

Adam L Orr, Deepthi Ashok, Melissa R Sarantos, Ryan Ng, Tong Shi, Akos A Gerencser, Robert E Hughes, Martin D Brand
PMID: 24587137   DOI: 10.1371/journal.pone.0089938

Abstract

Mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) is a ubiquinone-linked enzyme in the mitochondrial inner membrane best characterized as part of the glycerol phosphate shuttle that transfers reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain. Despite the widespread expression of mGPDH and the availability of mGPDH-null mice, the physiological role of this enzyme remains poorly defined in many tissues, likely because of compensatory pathways for cytosolic regeneration of NAD⁺ and mechanisms for glycerol phosphate metabolism. Here we describe a novel class of cell-permeant small-molecule inhibitors of mGPDH (iGP) discovered through small-molecule screening. Structure-activity analysis identified a core benzimidazole-phenyl-succinamide structure as being essential to inhibition of mGPDH while modifications to the benzimidazole ring system modulated both potency and off-target effects. Live-cell imaging provided evidence that iGPs penetrate cellular membranes. Two compounds (iGP-1 and iGP-5) were characterized further to determine potency and selectivity and found to be mixed inhibitors with IC₅₀ and K(i) values between ∼1-15 µM. These novel mGPDH inhibitors are unique tools to investigate the role of glycerol 3-phosphate metabolism in both isolated and intact systems.


Accelerating the Shuttling in Hydrogen-Bonded Rotaxanes: Active Role of the Axle and the End Station

Tatu Kumpulainen, Matthijs R Panman, Bert H Bakker, Michiel Hilbers, Sander Woutersen, Albert M Brouwer
PMID: 31697078   DOI: 10.1021/jacs.9b10005

Abstract

The relation between the chemical structure and the mechanical behavior of molecular machines is of paramount importance for a rational design of superior nanomachines. Here, we report on a mechanistic study of a nanometer scale translational movement in two bistable rotaxanes. Both rotaxanes consist of a tetra-amide macrocycle interlocked onto a polyether axle. The macrocycle can shuttle between an initial succinamide station and a 3,6-dihydroxy- or 3,6-di-
-butyl-1,8-naphthalimide end stations. Translocation of the macrocycle is controlled by a hydrogen-bonding equilibrium between the stations. The equilibrium can be perturbed photochemically by either intermolecular proton or electron transfer depending on the system. To the best of our knowledge, utilization of proton transfer from a conventional photoacid for the operation of a molecular machine is demonstrated for the first time. The shuttling dynamics are monitored by means of UV-vis and IR transient absorption spectroscopies. The polyether axle accelerates the shuttling by ∼70% compared to a structurally similar rotaxane with an all-alkane thread of the same length. The acceleration is attributed to a decrease in activation energy due to an early transition state where the macrocycle partially hydrogen bonds to the ether group of the axle. The dihydroxyrotaxane exhibits the fastest shuttling speed over a nanometer distance (τ
≈ 30 ns) reported to date. The shuttling in this case is proposed to take place via a so-called harpooning mechanism where the transition state involves a folded conformation due to the hydrogen-bonding interactions with the hydroxyl groups of the end station.


Explore Compound Types